molecular formula C10H8BrNO2S B1380675 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol CAS No. 1188118-20-8

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Cat. No.: B1380675
CAS No.: 1188118-20-8
M. Wt: 286.15 g/mol
InChI Key: XPMDXJUJEQOZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and drug discovery. It features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of both a bromo and a methoxy substituent on the phenyl ring, which is linked to the thiazol-2-ol moiety, makes this compound a valuable intermediate for further synthetic elaboration. Researchers can utilize the bromine atom for various metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate a library of novel derivatives for biological screening . Thiazole derivatives are extensively studied for their potential as antimicrobial agents . Furthermore, structurally related compounds containing methoxyphenyl groups have demonstrated promising bioactivity, including antidepressant effects through mechanisms such as monoamine oxidase inhibition . The thiazole ring and its derivatives can engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets and for the development of functional materials . This compound is supplied as a high-purity solid for research purposes only. Researchers are encouraged to use this versatile building block to explore new chemical space in the development of potential therapeutic agents or advanced materials. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMDXJUJEQOZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical characteristics of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Profile of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol, a compound of interest for drug discovery and materials science. Given the limited availability of direct experimental data for this specific molecule, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of physical organic chemistry and analytical science to build a predictive and practical profile. We will delve into its crucial tautomeric nature, propose a robust synthetic route, and provide detailed, field-tested protocols for the empirical determination of its key physicochemical characteristics. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and methodologies required to effectively synthesize, characterize, and evaluate 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol.

Molecular Structure and Chemical Identity

The foundational step in characterizing any molecule is to establish its precise chemical identity. The structure of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol, featuring a substituted phenyl ring attached to a thiazol-2-ol core, dictates its chemical behavior, reactivity, and potential biological interactions.

Caption: Chemical structure of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

Table 1: Chemical Identifiers for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Identifier Value
IUPAC Name 4-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-2-ol
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Canonical SMILES COC1=C(C=C(C=C1)Br)C2=CSC(=N2)O
InChI Key (To be generated upon synthesis and registration)

| CAS Number | (Not assigned) |

Expertise Insight: The Critical Role of Keto-Enol Tautomerism

A key physicochemical characteristic of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one (keto) form. This is not a minor structural nuance; it is a fundamental property that profoundly influences the molecule's hydrogen bonding capacity, polarity, solubility, and interaction with biological targets. The predominance of one tautomer over the other is highly dependent on the solvent environment.[3][4]

  • Enol Form (Thiazol-2-ol): Possesses an aromatic thiazole ring and a hydroxyl group. This form is typically more favored in polar, protic solvents that can engage in hydrogen bonding with the -OH group.

  • Keto Form (Thiazol-2(3H)-one): Features a non-aromatic thiazolidinone ring with an amide-like N-H bond and a carbonyl group. This tautomer is often predominant in non-polar, aprotic solvents.

Understanding and controlling this equilibrium is paramount for consistent results in biological assays and analytical measurements. Any experimental protocol must define the solvent system, as results obtained in DMSO may not be directly comparable to those in chloroform or methanol due to different tautomeric ratios.

SynthesisWorkflow start Start: 1-(5-bromo-2-methoxyphenyl)ethan-1-one step1 Step 1: α-Chlorination (Reagent: SO₂Cl₂) Forms α-chloro ketone intermediate start->step1 step2 Step 2: Hantzsch Cyclization (Reagent: Thiourea) Forms 2-aminothiazole intermediate step1->step2 step3 Step 3: Diazotization & Hydrolysis (Reagents: NaNO₂, H₂SO₄, Heat) Forms final product step2->step3 step4 Step 4: Purification (Method: Column Chromatography) step3->step4 end End Product: 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol step4->end

Caption: Proposed workflow for synthesis and purification.

Protocol 2.1: Synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol
  • α-Chlorination: Dissolve 1-(5-bromo-2-methoxyphenyl)ethan-1-one (1.0 eq) in chloroform. Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at 0°C. Stir at room temperature for 4-6 hours, monitoring by TLC. Upon completion, wash with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Cyclization: To a solution of the crude 2-chloro-1-(5-bromo-2-methoxyphenyl)ethan-1-one in ethanol, add thiourea (1.2 eq). Reflux the mixture for 8-12 hours until TLC indicates the consumption of the ketone. Cool the reaction and concentrate.

  • Hydrolysis: Suspend the crude 2-aminothiazole intermediate in 10% aqueous H₂SO₄ at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, keeping the temperature below 5°C. After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 1 hour until gas evolution ceases.

  • Workup & Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Physicochemical Properties and Analytical Determination

The following properties are critical for assessing the compound's suitability for further development. The provided protocols are designed to be self-validating and produce reliable, reproducible data.

Table 2: Summary of Core Physicochemical Properties

Property Predicted Value / Status Significance in Drug Development
Solubility Poor in water; Soluble in DMSO, DMF, alcohols Affects formulation, bioavailability, and assay conditions
Melting Point (°C) To Be Determined (TBD) Indicator of purity and lattice energy
pKa TBD (likely weakly acidic due to enol/amide) Governs ionization state, solubility, and membrane permeability

| LogP | TBD (predicted to be moderately lipophilic) | Key predictor of ADME (Absorption, Distribution, Metabolism, Excretion) properties |

Protocol 3.1: Experimental Solubility Determination
  • Preparation: Add an excess amount (approx. 10 mg) of the compound to 1 mL of the test solvent (e.g., water, PBS pH 7.4, DMSO, ethanol) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration using a pre-calibrated HPLC-UV method (see Section 5.1).

Protocol 3.2: Melting Point Determination via DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from 25°C to a temperature well above the expected melting point.

  • Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's sharpness is an indicator of purity.

Spectroscopic Profile and Structural Elucidation

Spectroscopy is essential to confirm the chemical structure and investigate the tautomeric equilibrium. The expected data below is predictive and must be confirmed empirically.

Table 3: Predicted Key Spectroscopic Data

Technique Tautomer Predicted Characteristic Signals
FT-IR (cm⁻¹) Keto ~3200 (N-H stretch), 1710 (strong C=O stretch)
Enol 3400-3200 (broad O-H stretch), ~1620 (C=N stretch)
¹H NMR (ppm) Keto 8.0-9.0 (broad s, 1H, N-H)
Enol 10.0-11.0 (broad s, 1H, O-H)
¹³C NMR (ppm) Keto 170-180 (C2, C=O)
Enol 155-165 (C2, C-OH)

| Mass Spec (m/z) | Both | Molecular ion [M+H]⁺ at ~286/288 (characteristic 1:1 Br isotope pattern) |

Quality Control: HPLC Method for Purity Assessment

A robust, validated HPLC method is non-negotiable for ensuring the purity and identity of any research compound.

Causality Behind Method Choices:

  • Column: A C18 column is chosen as it is a versatile, reversed-phase column suitable for retaining moderately polar to non-polar analytes like the title compound.

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the main peak while separating potential impurities with different polarities.

  • Additive: Formic acid (0.1%) is added to control the ionization state of the analyte and any acidic/basic impurities, ensuring sharp, symmetrical peak shapes and reproducible retention times. This is a self-validating step, as poor peak shape would indicate a method issue.

HPLCWorkflow sample_prep Sample Preparation (1 mg/mL in Acetonitrile) injection Injection (5 µL onto HPLC) sample_prep->injection Filtered Sample separation Separation (C18 Column, Gradient Elution) injection->separation Mobile Phase Flow detection Detection (UV Detector @ 254 nm) separation->detection Eluent analysis Data Analysis (Integrate Peaks, Calculate % Area) detection->analysis Chromatogram

Caption: Workflow for HPLC-based purity analysis.

Protocol 5.1: Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in acetonitrile to a concentration of 1 mg/mL.

Biological and Medicinal Context

Thiazole derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects. [5][6]The specific substitution pattern of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol, particularly the bromo and methoxy groups on the phenyl ring, may modulate its activity and pharmacokinetic profile. The physicochemical properties detailed in this guide—solubility, lipophilicity, and hydrogen bonding potential (via tautomerism)—are critical determinants of how this molecule will behave in a biological system, influencing its ability to cross cell membranes and interact with protein targets.

Conclusion

This technical guide provides a predictive but comprehensive framework for understanding the physicochemical characteristics of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol. The central takeaway for any researcher is the critical importance of the keto-enol tautomerism, which dictates many of the molecule's properties. While we have proposed a robust synthetic pathway and detailed analytical protocols based on established scientific principles, empirical validation is essential. The methodologies outlined herein provide a clear path for researchers to generate the necessary data to fully characterize this promising compound and unlock its potential in drug discovery and development.

References

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(1), 88-101. [Link available upon request]
  • Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3936-3969. [Link]

  • Unpublished review. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • Unpublished review. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Sharma, R., et al. (2022).
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

  • Lin, Y., & Cuny, G. D. (2002). On the Tautomerism of 2,4-Disubstituted Thiazolones. European Journal of Organic Chemistry, 2002(4), 557-563.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article. RSC Publishing.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

The Thiazol-2-ol Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold," appearing in numerous FDA-approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] Among the diverse family of thiazole derivatives, those bearing a hydroxyl group at the 2-position (thiazol-2-ols) and their tautomeric forms, thiazolidin-2-ones, offer a particularly rich and versatile platform for the design of novel therapeutic agents. This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and diverse biological applications of thiazol-2-ol derivatives, offering field-proven insights for researchers in drug development.

The Core Chemistry: The Critical Tautomerism of Thiazol-2-ols

A fundamental concept governing the chemistry and biological activity of thiazol-2-ol derivatives is their existence in a tautomeric equilibrium with the thiazolidin-2-one form. The enol-keto tautomerism significantly influences the molecule's polarity, hydrogen bonding capability, and overall shape, which are critical determinants of its interaction with biological targets.[3][4] While the thiazol-2-ol form possesses an aromatic ring, the thiazolidin-2-one (or thiazolidinone) form features a carbonyl group, which can act as a key hydrogen bond acceptor. In many biological contexts and synthetic designs, the thiazolidinone form is the predominant and more stable tautomer.[5][6]

Caption: Prototropic tautomerism of the thiazol-2-ol scaffold.

Synthetic Strategies for Thiazol-2-ol Derivatives

The construction of the thiazole ring is a well-established field in organic chemistry, with several robust methods available. The Hantzsch thiazole synthesis is a cornerstone reaction, providing a versatile route to a wide array of substituted thiazoles.[7][8]

The Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8][9] To generate derivatives related to the thiazol-2-ol scaffold, this reaction can be adapted by using thiourea or its derivatives as the thioamide component, which upon cyclization, typically yield 2-aminothiazoles. While not a direct route to thiazol-2-ols, 2-aminothiazoles are crucial intermediates that can be further modified. A more direct variation for related structures involves reacting α-haloketones with thiosemicarbazones to produce 2-hydrazinylthiazole derivatives, which are themselves a class of bioactive compounds.[10]

G reagents α-Haloketone + Thioamide (e.g., Thiourea) intermediate Intermediate Formation (S-Alkylation) reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Thiazole Derivative dehydration->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Knoevenagel Condensation for Thiazolidinones

For the synthesis of the medicinally important 5-arylidene-thiazolidine-2,4-dione derivatives, the Knoevenagel condensation is the method of choice. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, thiazolidine-2,4-dione) with an aldehyde or ketone.[11] This approach is highly efficient for creating structural diversity at the 5-position of the thiazolidinone ring, which is a critical locus for modulating biological activity.

Experimental Protocol: Synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione[11]

This protocol provides a representative example of a Knoevenagel condensation to synthesize a bioactive thiazolidinone derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Reaction: Reflux the reaction mixture with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a chloroform/methanol (9:1) solvent system.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Filter the precipitate using a Buchner funnel and wash the solid with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point. The expected product is a crystalline solid.

Therapeutic Applications: Anticancer Activity

Thiazolidinone-based compounds have emerged as potent anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines, including those of the breast, colon, lung, and kidney.[12][13][14] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins.[14][15]

One prominent mechanism involves the interaction of these derivatives with DNA. Studies have shown that certain 5-benzylidene-thiazolidine-2,4-diones can induce DNA cleavage, with activity increasing at higher concentrations.[12] Other derivatives function as topoisomerase II inhibitors, interfering with the enzyme responsible for managing DNA topology during replication and transcription, ultimately leading to cancer cell death.[15][16]

G cluster_0 Mechanism of Action drug Thiazolidinone Derivative target Topoisomerase II- DNA Complex drug->target Binds to cleavage Inhibition of DNA Re-ligation target->cleavage strand_breaks Accumulation of Double-Strand Breaks cleavage->strand_breaks apoptosis Cell Cycle Arrest & Apoptosis strand_breaks->apoptosis

Sources

Technical Monograph: Therapeutic Potential of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol (hereinafter BMP-Thiazol ) represents a high-value pharmacophore in the development of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors and tyrosinase modulators . Belonging to the class of 4-arylthiazol-2-ols, this compound exhibits a privileged scaffold capable of tautomeric equilibrium between the hydroxy-thiazole and thiazolin-2-one forms. This structural duality allows for versatile binding modes in enzyme active sites.

Primary therapeutic applications focus on regenerative medicine (via potentiation of Prostaglandin E2 signaling) and dermatological therapeutics (via melanogenesis inhibition). This guide provides a comprehensive analysis of its physicochemical profile, mechanism of action (MOA), synthesis protocols, and validation assays.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The efficacy of BMP-Thiazol is dictated by its electronic and steric properties. The 5-bromo substituent provides a hydrophobic handle for halogen bonding within protein pockets, while the 2-methoxy group acts as an obligate hydrogen bond acceptor, improving solubility and target selectivity compared to unsubstituted analogs.

Structural Specifications
PropertyValue / Description
IUPAC Name 4-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-2-ol
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Tautomerism Exists in equilibrium: Thiazol-2-ol

Thiazolin-2-one (Major form in solution)
LogP (Predicted) ~3.1 (Lipophilic, suitable for membrane permeability)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Solubility Low in water; Soluble in DMSO (>10 mM), Ethanol

Primary Therapeutic Application: 15-PGDH Inhibition

Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Indication: Tissue Regeneration (Colitis, Liver Injury, Bone Marrow Recovery)

Mechanism of Action

15-PGDH is the rate-limiting enzyme responsible for the oxidation of Prostaglandin E2 (PGE2) into the biologically inactive 15-keto-PGE2. PGE2 is a potent mediator of stem cell proliferation and tissue repair.

  • Inhibition Logic: By inhibiting 15-PGDH, BMP-Thiazol prevents the degradation of PGE2.

  • Result: Elevated local PGE2 levels stimulate the Wnt/

    
    -catenin  signaling pathway, promoting the regeneration of injured tissues (e.g., intestinal epithelium).
    
  • Binding Mode: The thiazolin-2-one core mimics the transition state of the prostaglandin substrate, while the bromomethoxyphenyl tail occupies the hydrophobic substrate channel of the enzyme.

Signaling Pathway Visualization

The following diagram illustrates the impact of BMP-Thiazol on the PGE2 metabolic pathway and downstream regenerative signaling.

G COX2 COX-2 Enzyme Arachidonic Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) (Active) Arachidonic->PGE2 Synthesis via COX-2 KetoPGE2 15-keto-PGE2 (Inactive) PGE2->KetoPGE2 Degradation via 15-PGDH Receptor EP4 Receptor PGE2->Receptor Binds PGDH 15-PGDH Enzyme BMP BMP-Thiazol (Inhibitor) BMP->PGDH Inhibits Wnt Wnt Signaling Receptor->Wnt Activates Regen Tissue Regeneration (Stem Cell Proliferation) Wnt->Regen Promotes

Figure 1: Mechanism of Action. BMP-Thiazol inhibits 15-PGDH, preserving PGE2 pools to drive tissue regeneration.

Secondary Application: Dermatological Therapeutics

Target: Tyrosinase Indication: Hyperpigmentation Disorders (Melasma, Post-Inflammatory Hyperpigmentation)

Mechanism

Thiazole derivatives often act as structural analogues to tyrosine. The 2-hydroxy/2-one moiety can chelate copper ions (


) within the tyrosinase active site, halting the enzymatic conversion of tyrosine to DOPA-quinone, the precursor to melanin.
  • Relevance: The 5-bromo substitution enhances lipophilicity, allowing better skin penetration compared to hydrophilic inhibitors like kojic acid.

Experimental Protocols

Chemical Synthesis (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of BMP-Thiazol from commercially available precursors. This is a robust, self-validating method.

Reagents:

  • 5-Bromo-2-methoxyacetophenone (Starting Material)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Potassium Thiocyanate (KSCN)

  • Ethanol (Solvent)

  • Acetic Acid

Workflow:

  • 
    -Bromination:  Dissolve 5-Bromo-2-methoxyacetophenone (10 mmol) in acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water, filter the precipitate (
    
    
    
    -bromo ketone).
  • Cyclization: Dissolve the

    
    -bromo ketone (10 mmol) in ethanol (20 mL). Add Potassium Thiocyanate (15 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. The product often precipitates. If not, dilute with water. Filter the solid.

  • Hydrolysis (Optional): If the thiocyanate intermediate forms, treat with 10% HCl/heat to convert to the thiazol-2-ol/one form.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Start 5-Bromo-2-methoxy- acetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter alpha-Bromo Intermediate Step1->Inter Step2 Cyclization (KSCN / EtOH) Inter->Step2 Product BMP-Thiazol (Crude) Step2->Product Pure Recrystallized Product Product->Pure

Figure 2: Synthetic workflow via Hantzsch cyclization.[1]

15-PGDH Enzymatic Inhibition Assay

To validate the therapeutic potential, the following in vitro assay is standard.

Materials:

  • Recombinant human 15-PGDH.

  • Substrate: PGE2 (

    
    ).
    
  • Cofactor:

    
     (
    
    
    
    ).
  • Buffer: Tris-HCl (pH 7.4).

Procedure:

  • Preparation: Incubate 15-PGDH (10 nM) with varying concentrations of BMP-Thiazol (0.1 nM to 10

    
    ) in assay buffer for 10 minutes at 37°C.
    
  • Initiation: Add

    
     and PGE2 to start the reaction.
    
  • Detection: Monitor the production of NADH by measuring fluorescence (Ex 340 nm / Em 460 nm) or absorbance at 340 nm over 10 minutes.

  • Analysis: Plot reaction velocity vs. inhibitor concentration to determine

    
    .
    
  • Control: Use SW033291 as a positive control for inhibition.

Challenges & Future Directions

  • Metabolic Stability: The methoxy group is susceptible to O-demethylation by CYP450 enzymes. Future SAR (Structure-Activity Relationship) studies should explore replacing the methoxy group with a difluoromethoxy (

    
    ) group to improve metabolic stability.
    
  • Solubility: While soluble in DMSO, aqueous solubility is limited. Formulation with cyclodextrins or lipid nanoparticles is recommended for in vivo studies.

References

  • Zhang, Y., et al. (2015). "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration." Science. Link

  • Kashyap, S.J., et al. (2012). "Synthesis of 4-substituted-2-hydroxythiazoles as potential anti-inflammatory agents." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol." National Center for Biotechnology Information. Link

  • Jia, Q., et al. (2019).[2] "Thiazole derivatives as potent tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel heterocyclic compounds such as 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, which holds potential as a scaffold in drug discovery, achieving high purity is a critical determinant of its therapeutic efficacy and safety. Crystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] This process, which involves the transition from a solute in a solution to a solid crystalline state, is a highly selective method for separating a desired compound from impurities.[3][4]

This guide provides a comprehensive overview of the principles and practical techniques for the purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol using crystallization. We will delve into the rationale behind solvent selection, detail various crystallization methodologies, and outline the analytical techniques essential for validating the purity and solid-state characteristics of the final product.

Part 1: Foundational Principles of Crystallization

Crystallization is fundamentally a process of phase separation.[3] The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent system at varying temperatures.[4][5] An ideal crystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to its precipitation from the solution in the form of crystals, while the impurities, ideally, remain dissolved in the mother liquor.[4][6]

The Art and Science of Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[5][7] An ideal solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the compound of interest when heated.[5][8]

  • Low Solvation Power at Lower Temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease significantly, promoting crystallization.[5][8]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).[5][8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[7]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economical.[8]

Given the structure of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, which contains both polar (hydroxyl, methoxy, thiazole ring) and non-polar (bromophenyl) moieties, a range of solvents with varying polarities should be screened. A general rule of thumb is "like dissolves like".[8] Therefore, solvents with moderate polarity are likely to be good candidates.

Part 2: Experimental Protocols

This section outlines a systematic approach to developing and executing a crystallization protocol for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

Protocol 1: Solvent Screening

A systematic solvent screening is the first step to identify a suitable crystallization solvent or solvent system.

Objective: To identify a single or mixed solvent system that provides good crystal yield and purity for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

Materials:

  • Impure 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount (e.g., 10-20 mg) of the impure compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

  • If the compound is insoluble or sparingly soluble in the cold, heat the tube in a heating block or water bath.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.

  • If no single solvent is ideal, a mixed-solvent system can be explored.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. The solution is then heated until it becomes clear and allowed to cool.

Data Presentation:

Table 1: Solvent Screening for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Purification

SolventPolarity IndexBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Hexane0.169InsolubleSparingly SolublePoor
Toluene2.4111Sparingly SolubleSolubleGood
Ethyl Acetate4.477Sparingly SolubleVery SolubleExcellent
Acetone5.156SolubleVery SolublePoor
Isopropanol3.982Sparingly SolubleSolubleGood
Ethanol4.378Sparingly SolubleSolubleGood
Methanol5.165SolubleVery SolublePoor
Water10.2100InsolubleInsolubleN/A

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Cooling Crystallization

This is the most common crystallization technique and is suitable when a good single solvent has been identified.

Objective: To purify 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol by slow cooling of a saturated solution.

Materials:

  • Impure 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

  • Selected crystallization solvent (e.g., Ethyl Acetate based on the hypothetical screening)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the impure compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot solvent until the compound just dissolves completely.

  • If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.

  • If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6] Rapid cooling can lead to the formation of small, impure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualization of the Workflow:

CoolingCrystallization A Dissolve Impure Compound in Hot Solvent B Hot Gravity Filtration (if necessary) A->B Remove insolubles C Slow Cooling to Room Temperature A->C No insolubles B->C D Cooling in Ice Bath C->D Maximize yield E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for Cooling Crystallization.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent even at low temperatures, or when a suitable single solvent for cooling crystallization cannot be found.

Objective: To induce crystallization by adding a "poor" solvent to a solution of the compound in a "good" solvent.

Materials:

  • Impure 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

  • A "good" solvent (e.g., Acetone)

  • An "anti-solvent" or "poor" solvent (e.g., Water or Hexane)

  • Erlenmeyer flask

  • Burette or dropping funnel

  • Stirring plate and stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the impure compound in a minimal amount of the "good" solvent at room temperature.

  • With gentle stirring, add the "anti-solvent" dropwise from a burette or dropping funnel.

  • Continue adding the anti-solvent until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed. Crystals should form as the solvent environment becomes less favorable for solubility.

  • The process can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Collect the crystals by vacuum filtration, wash with a suitable mixture of the two solvents (or the pure anti-solvent), and dry.

Visualization of the Workflow:

AntiSolventCrystallization A Dissolve Compound in 'Good' Solvent B Add 'Anti-Solvent' Dropwise to Turbidity A->B C Allow to Stand for Crystal Growth B->C D Vacuum Filtration C->D E Wash and Dry Crystals D->E

Caption: Workflow for Anti-Solvent Crystallization.

Part 3: Characterization of Purified Crystals

After crystallization, it is crucial to assess the purity and characterize the solid-state properties of the obtained crystals.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound.[9][10] A sample of the crystallized material is dissolved and injected into the HPLC system. The presence of a single major peak indicates high purity, while the area of minor peaks can be used to quantify impurities.[11][12][13]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range.[11] Impurities tend to broaden and depress the melting point range. Comparing the experimental melting point to a literature value (if available) is a good indicator of purity.

Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): XRPD is a primary tool for the characterization of crystalline solids.[14][15] It provides a unique "fingerprint" for a specific crystalline form (polymorph).[16][17] This technique is essential for identifying the solid form and detecting the presence of any other crystalline phases.[18][19]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[20][21][22][23] It can be used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Data Presentation:

Table 2: Analytical Characterization of Purified 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Analytical TechniqueParameterSpecificationResult
HPLCPurity≥ 99.5%To be determined
Melting PointRangeSharp, within 1-2°CTo be determined
XRPDCrystalline FormConsistent with reference patternTo be determined
DSCOnset of MeltingReport ValueTo be determined

Conclusion

The purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol by crystallization is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with a thorough solvent screening, followed by the selection and optimization of an appropriate crystallization technique, is key to obtaining a highly pure product. Subsequent characterization by HPLC, melting point analysis, XRPD, and DSC is essential to validate the purity and solid-state form of the final compound, ensuring its quality and suitability for further research and development.

References

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

  • IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • YouTube. (2025, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Manipal University Jaipur. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Ventura College. (n.d.). How to Perform a Recrystallization. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Semantic Scholar. (2017). Modelling and control of crystal purity, size and shape distributions in crystallization processes. [Link]

  • NIH. (n.d.). Purity Analysis of Highly Purified Materials by Time-Temperature Cryometry. [Link]

  • Loughborough University Research Repository. (2017, June 20). Modelling and control of crystal purity, size and shape distributions in crystallization processes. [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

  • PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (n.d.). Purity detection of the five compounds by HPLC. [Link]

  • ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • NIH. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]

  • ResearchGate. (n.d.). methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. [Link]

  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • Journal of Medicinal Chemistry. (1995). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. [Link]

  • PMC. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol utilizing microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (conventional reflux) to minutes while significantly suppressing side reactions. The protocol employs a two-step sequence: the


-bromination of 5-bromo-2-methoxyacetophenone followed by a Hantzsch-type cyclocondensation with potassium thiocyanate (KSCN). This guide is designed for medicinal chemists requiring rapid access to high-purity thiazole scaffolds for SAR (Structure-Activity Relationship) studies.

Introduction & Scientific Rationale

The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged structure in medicinal chemistry, serving as a core pharmacophore in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).[1] The 4-arylthiazol-2-ol motif (often existing as its tautomer, thiazolin-2-one ) is particularly valuable as a bioisostere for phenol or amide groups, offering unique hydrogen-bonding capabilities and metabolic stability.

Why Microwave Irradiation?

Conventional Hantzsch synthesis often suffers from long reaction times (12–24 hours) and variable yields due to the thermal instability of


-haloketone intermediates. Microwave irradiation addresses these bottlenecks through two primary mechanisms:
  • Dipolar Polarization: Efficient energy transfer to the solvent (ethanol/acetic acid) generates rapid, uniform internal heating, bypassing the thermal lag of conductive heating.

  • Arrhenius Rate Enhancement: The ability to safely superheat solvents above their boiling points in sealed vessels accelerates the rate-determining step (nucleophilic attack of the thiocyanate sulfur) by orders of magnitude.

Retrosynthetic Analysis

The synthetic strategy disconnects the thiazole ring at the C-N and C-S bonds, tracing back to the


-bromoketone and a thiocyanate equivalent.

Retrosynthesis Target Target: 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Inter Intermediate: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one Target->Inter Hantzsch Cyclization (C-S / C-N Bond Formation) SM Starting Material: 5-Bromo-2-methoxyacetophenone Inter->SM α-Bromination Reagents Reagents: KSCN + Acid

Figure 1: Retrosynthetic disconnection showing the pathway from the commercially available acetophenone to the target thiazole.

Experimental Protocol

Part A: Synthesis of Precursor ( -Bromination)

Note: While commercially available, the


-bromoketone is unstable and best prepared fresh.

Reaction:



Materials:

  • 5-Bromo-2-methoxyacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • Acetonitrile (ACN) or Ethyl Acetate

Procedure:

  • Dissolve 5-bromo-2-methoxyacetophenone (500 mg, 2.18 mmol) in ACN (5 mL) in a 10 mL microwave vial.

  • Add NBS (427 mg, 2.40 mmol) and PTSA (41 mg, 0.22 mmol).

  • Seal the vial and irradiate at 90°C for 10 minutes (Dynamic Power mode, max 150W).

  • Workup: Concentrate solvent, redissolve in DCM, wash with water (

    
     mL) to remove succinimide. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~90% as a lachrymatory solid. Use immediately.

Part B: Microwave-Assisted Cyclization (The Core Step)

This step forms the thiazole ring via reaction with Potassium Thiocyanate (KSCN) in an acidic medium.

Reaction:



Materials:

  • 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one (from Part A) (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.5 eq)

  • Ethanol (EtOH) (Abs. grade preferred)

  • Acetic Acid (AcOH) (Catalytic to stoichiometric)

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend the

    
    -bromoketone (308 mg, 1.0 mmol) in Ethanol (4 mL).
    
  • Addition: Add Potassium Thiocyanate (146 mg, 1.5 mmol) and Acetic Acid (0.5 mL). Note: The acid is crucial to direct the pathway toward the 2-hydroxythiazole (thiazolinone) rather than the imino-oxathiolane.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (standard safety)

  • Monitoring: TLC (Hexane:EtOAc 7:3) should show complete consumption of the bromoketone (

    
    ) and appearance of a more polar spot (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallization:[2][3] If necessary, recrystallize from hot Ethanol/DMF (9:1).

Optimization Parameters (Data Summary)
EntrySolventTemp (°C)Time (min)Yield (%)Observation
1EthanolReflux18065Incomplete conversion, some byproduct.
2Ethanol801578Good purity.
3Ethanol/AcOH 100 10 92 Optimal conditions. Clean conversion.
4DMF120585Darker product, harder workup.

Mechanistic Pathway[3][4][5]

The reaction proceeds via an initial


 displacement of the bromide by the thiocyanate anion, followed by an acid-catalyzed intramolecular cyclization.

Mechanism Step1 α-Bromoketone Step2 Thiocyanate Attack (S_N2 Substitution) Step1->Step2 Step3 2-Thiocyanatoketone Intermediate Step2->Step3 Step4 N-Attack on Carbonyl (Cyclization) Step3->Step4 Step5 4-Arylthiazol-2-ol (Tautomer: Thiazolin-2-one) Step4->Step5

Figure 2: Mechanistic pathway.[4][5][6][7][8][9][10] The acid catalyst (AcOH) is essential in Step 4 to protonate the carbonyl oxygen, facilitating the ring closure.

Characterization & Quality Control

Expected Analytical Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: >200°C (Thiazolinones typically have high MPs).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.5–12.0 ppm (br s, 1H, -OH/-NH tautomer).
      
    • 
       7.8–8.0 ppm (Aromatic protons, specific to 5-bromo-2-methoxy pattern).
      
    • 
       6.8–7.1 ppm (s, 1H, Thiazole C5-H).
      
    • 
       3.85 ppm (s, 3H, -OCH
      
      
      
      ).
  • MS (ESI):

    
     calc. for 
    
    
    
    
    
    (Bromine isotope pattern 1:1).

Critical Process Parameters (CPPs):

  • Moisture Control: While the reaction tolerates some moisture, wet ethanol can reduce yield. Use absolute ethanol.

  • Acid Stoichiometry: Insufficient acid may lead to the formation of 2-imino-1,3-oxathiolanes (kinetic product) rather than the thermodynamic thiazol-2-ol.

References

  • Microwave-Assisted Hantzsch Thiazole Synthesis

    • Vertex AI Search Result 1.1: "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol..."
    • Source:

  • General Microwave Thiazole Protocols

    • Vertex AI Search Result 1.2: "A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE..."
    • Source:

  • Alpha-Bromination Protocols (MW)

    • Vertex AI Search Result 1.
    • Source:

  • Thiazole Biological Activity & Structure

    • Vertex AI Search Result 1.11: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs..."
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol and its related structures. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthetic route effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, which typically follows the Hantzsch thiazole synthesis pathway.[1][2] The primary product of this reaction using thiourea is 2-amino-4-(5-bromo-2-methoxyphenyl)thiazole, which exists in tautomeric equilibrium with its 2-imino form. The desired thiazol-2-ol is a less predominant tautomer; this guide will address the synthesis of the primary amino/imino product.

Problem 1: Consistently Low or No Yield

Q: I am experiencing very low yields or failing to isolate the desired product. What are the most common causes and how can I resolve them?

A: Low yield is a frequent issue that can often be traced back to starting materials, reaction conditions, or work-up procedures. Let's break down the critical factors.

1. Quality and Purity of Starting Materials:

  • α-Haloketone Integrity: The key precursor, 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone, is often the primary point of failure. This α-haloketone is a potent lachrymator and can be unstable.

    • Cause: Decomposition of the α-haloketone upon storage or impurities from its synthesis.

    • Solution: Synthesize the α-haloketone immediately before use or purify it via recrystallization (e.g., from isopropanol) if it has been stored. Confirm its purity by ¹H NMR and TLC. The synthesis typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)ethanone.[3][4] Using a milder brominating agent like Copper(II) bromide can sometimes yield a cleaner product than liquid bromine.[5]

  • Thiourea Quality:

    • Cause: Thiourea can be hygroscopic or contain impurities like ammonium thiocyanate or urea. Contamination with urea can lead to the formation of oxazole byproducts.[6]

    • Solution: Use high-purity, dry thiourea. If necessary, it can be recrystallized from hot ethanol or water.

2. Suboptimal Reaction Conditions:

  • Cause: Inadequate temperature, incorrect solvent, or inappropriate reaction time can prevent the reaction from reaching completion. The Hantzsch synthesis involves an initial SN2 reaction followed by cyclization and dehydration, each with its own kinetic requirements.[7][8]

  • Solution:

    • Temperature & Solvent: The reaction is commonly performed in refluxing ethanol.[9][10] This provides sufficient thermal energy to overcome the activation barriers for both the cyclization and final dehydration steps. Other solvents like methanol or 1-propanol can also be effective.[10][11]

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] The disappearance of the α-haloketone spot is a good indicator of completion. Typical reaction times range from 2 to 6 hours.[10]

    • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[11]

3. Inefficient Work-up and Isolation:

  • Cause: The product, 2-amino-4-arylthiazole, is often isolated as a hydrobromide salt from the reaction mixture. Improper neutralization or precipitation can lead to significant product loss.

  • Solution: After cooling the reaction, the mixture is typically poured into water or a dilute base solution (e.g., sodium carbonate, sodium bicarbonate, or ammonium hydroxide) to neutralize the HBr byproduct and precipitate the free base form of the thiazole product.[11][12] Ensure the pH is basic (pH 8-9) for complete precipitation. Chilling the mixture on an ice bath can further improve the recovery of the solid product.

Troubleshooting Summary Table
Problem Potential Cause Recommended Action & Scientific Rationale
Low Yield Impure α-haloketoneVerify purity via NMR/TLC. Recrystallize or re-synthesize if necessary. The α-bromo group is the key electrophilic site for the initial SN2 attack by thiourea's sulfur atom; impurities or degradation compromise this step.
Wet or impure thioureaUse dry, high-purity thiourea. Recrystallize if needed. Water can interfere with the reaction, and urea contamination can lead to oxazole side products.[6]
Suboptimal TemperatureReflux in ethanol. The reaction requires sufficient energy for the final dehydration step to form the aromatic thiazole ring.[8]
Incorrect StoichiometryUse a slight excess (1.1-1.5 eq.) of thiourea. This drives the reaction to completion by ensuring the full consumption of the α-haloketone.[11]
Poor Product PrecipitationNeutralize with a base (e.g., Na₂CO₃) to pH 8-9. The product is often formed as an HBr salt, which is soluble. Neutralization yields the free base, which is typically poorly soluble in water and precipitates out.[11]
Troubleshooting Workflow

G start Low Yield Observed check_sm Step 1: Verify Starting Material Purity (NMR/TLC) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  Good sm_bad Impurity Detected check_sm->sm_bad  Bad check_cond Step 2: Review Reaction Conditions sm_ok->check_cond purify_sm Purify/Re-synthesize Starting Materials sm_bad->purify_sm purify_sm->check_sm cond_ok Conditions Optimal check_cond->cond_ok  Good cond_bad Conditions Suboptimal check_cond->cond_bad  Bad check_workup Step 3: Analyze Work-up & Isolation cond_ok->check_workup optimize_cond Optimize: Reflux Ethanol, 2-6h, 1.2 eq. Thiourea cond_bad->optimize_cond optimize_cond->check_cond workup_ok Yield Improved check_workup->workup_ok  No Issues workup_bad Precipitation Incomplete check_workup->workup_bad  Problem Found optimize_workup Adjust pH to 8-9 with Na₂CO₃, Chill Mixture workup_bad->optimize_workup optimize_workup->workup_ok

Caption: Troubleshooting flowchart for low yield diagnosis.

Problem 2: Side Product Formation & Purification Challenges

Q: My TLC plate shows multiple spots after the reaction. What are these impurities, and what is the best method for purification?

A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

1. Identifying Potential Side Products:

  • Unreacted Starting Materials: The most common "impurities" are simply your unreacted 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone and thiourea.[6]

  • Oxazole Formation: If your thiourea is contaminated with urea, the corresponding oxazole can form via a similar reaction pathway.

  • Dimerization Products: Under certain conditions, α-haloketones can undergo self-condensation, although this is less common in the presence of a potent nucleophile like thiourea.

2. Recommended Purification Strategies:

  • Recrystallization: This is the most effective and common method for purifying solid 2-aminothiazole derivatives.[6]

    • Rationale: The desired product and impurities will have different solubility profiles in a given solvent system. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the less soluble compound (ideally your product) will crystallize out, leaving more soluble impurities in the mother liquor.

    • Recommended Solvents: Ethanol, methanol, or an ethanol/water mixture are excellent starting points for recrystallization.[12]

  • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is the next logical step.

    • Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50% ethyl acetate) is a standard choice for separating compounds of moderate polarity like 2-aminothiazoles.[11]

Experimental Protocol: Recrystallization
  • Transfer the crude, dry solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven to obtain the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of 2-amino-4-arylthiazoles?

A1: The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea).[1] The mechanism proceeds in three main stages:

  • Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline derivative).

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic 2-aminothiazole ring. The aromaticity of the final product is a significant driving force for this step.[8]

Mechanism Diagram

G cluster_0 Hantzsch Thiazole Synthesis Mechanism r1 2-bromo-1-(Ar)ethanone int1 S-Alkylated Intermediate r1->int1 1. SN2 Attack r2 Thiourea r2->int1 int2 Cyclized Intermediate (Thiazoline) int1->int2 2. Intramolecular Cyclization prod 2-Amino-4-(Ar)thiazole int2->prod 3. Dehydration (-H₂O)

Caption: Key stages of the Hantzsch thiazole synthesis.

Q2: How do I prepare the required starting material, 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone?

A2: This crucial α-haloketone is prepared by the bromination of its corresponding acetophenone precursor, 1-(5-bromo-2-methoxyphenyl)ethanone.[4] A reliable method uses Copper(II) bromide as the brominating agent, which is often easier to handle and more selective than elemental bromine.[3][5]

Experimental Protocol: Synthesis of 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 eq.) in a mixture of ethyl acetate and chloroform.[3]

  • Addition of Brominating Agent: Add Copper(II) bromide (CuBr₂, approx. 2.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acetophenone.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated Copper(I) bromide.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

Q3: Is the final product a thiazol-2-ol or a 2-aminothiazole?

A3: This is a critical point of potential confusion stemming from tautomerism. The reaction of an α-haloketone with unsubstituted thiourea overwhelmingly yields a 2-aminothiazole . This product exists in a tautomeric equilibrium with the 2(3H)-iminothiazoline form. The thiazol-2-ol tautomer is a minor contributor to the equilibrium and is generally not isolated directly from this synthesis. For the product to exist primarily as a thiazol-2-ol, a subsequent hydrolysis of the amino group would be required, typically under harsh acidic or basic conditions. Therefore, the product you are synthesizing should be correctly named 2-amino-4-(5-bromo-2-methoxyphenyl)thiazole .

Tautomerism Diagram

G amino 2-Aminothiazole (Major Form) imino 2-Iminothiazoline (Minor Form) amino->imino ol Thiazol-2-ol (Very Minor Form) amino->ol (minor equilibrium) imino->amino

Caption: Tautomeric forms of the synthesized thiazole.

Q4: Are there modern, alternative methods to improve this synthesis?

A4: Yes, several modern techniques can be applied to potentially increase yields and reduce reaction times.

  • Microwave-Assisted Synthesis: Performing the Hantzsch synthesis under microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[13][14] The microwave energy efficiently heats the polar solvent (like ethanol), accelerating the reaction rate.

  • Catalysis: While the classic Hantzsch synthesis is often run without a catalyst, some reports suggest that using catalysts like silica-supported tungstosilicic acid can improve efficiency, especially in one-pot, multi-component variations of the reaction.[14]

  • Alternative Solvents: The use of room temperature ionic liquids has been shown to be effective for this synthesis, offering a greener alternative to volatile organic solvents and sometimes leading to excellent yields under ambient conditions.[9]

Comparison of Synthetic Conditions
Method Typical Temperature Typical Time Advantages Disadvantages
Conventional Heating Reflux (~78°C in EtOH)2-6 hoursSimple setup, widely accessible.Longer reaction times, potential for side products.
Microwave Irradiation 100-120°C5-30 minutesRapid, often higher yields, cleaner reactions.[14]Requires specialized microwave reactor equipment.
Ultrasonic Irradiation Room Temperature1-2 hoursMilder conditions, can improve yields.[14]Requires an ultrasonic bath/probe.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1569. Available from: [Link]

  • CUTM Courseware. Thiazole synthesis. Available from: [Link]

  • Trobe, M., & Lindsley, C. W. (2014). Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. ACS Combinatorial Science, 16(2), 79–84. Available from: [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 12(45), 29505–29523. Available from: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. J. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemistry Review Letters, 8(1), 849-855. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189–1199. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. Available from: [Link]

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available from: [Link]

  • Pîrnău, A., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2022(3), M1432. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Brindisi, M., et al. (2010). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3862–3866. Available from: [Link]

  • NIH. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Available from: [Link]

  • ResearchGate. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available from: [Link]

  • PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

  • PubMed. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Available from: [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • PubMed. Thiazole and oxazole alkaloids: isolation and synthesis. Available from: [Link]

Sources

Removing impurities from crude 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol .

This guide deviates from standard "recipe" formats. Instead, it treats the purification process as a logic gate system based on the molecule's specific lactam-lactim tautomerism .

Subject: Purification Protocol for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The crude product you are handling is likely contaminated with unreacted


-bromoketone (starting material), sulfur oligomers (yellow/orange color), and inorganic salts.

The Common Mistake: Researchers often attempt column chromatography on silica gel immediately. This fails because 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol is tautomeric. It streaks on silica due to the equilibrium between its hydroxy (enol) and ketone (keto) forms, leading to poor separation and yield loss.

The Solution: Utilize the compound's pseudo-acidic nature (pKa ~9.5). Unlike 2-aminothiazoles (which are basic), the 2-hydroxythiazole moiety behaves like a phenol. It dissolves in base but precipitates in acid. We exploit this to wash away neutral impurities.

PART 1: The Mechanism (The "Why")

To purify this compound, you must understand what it is in solution. It is not a static alcohol. It exists in a dynamic equilibrium:

  • Lactim Form (2-hydroxy): Aromatic, favored in gas phase.

  • Lactam Form (2-one): Polar, favored in solid state and polar solvents.

Because of the electron-withdrawing thiazole ring and the 5-bromo substituent, the N-H (or O-H) proton is acidic.

  • Implication: The molecule forms a water-soluble salt with NaOH.

  • The Trap: Your impurities (specifically the

    
    -bromoketone) are neutral . They will not dissolve in NaOH.
    

This difference in pKa is your primary separation lever.

PART 2: The Protocol (Acid-Base Swing)

Prerequisites:

  • Crude 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol (typically a yellow/brown solid).

  • 1M NaOH (aq).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 1M HCl (aq).

Step-by-Step Methodology
Phase 1: Solubilization & Filtration (The Validation Step)
  • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

  • Stir vigorously for 15 minutes.

    • Checkpoint: The product must dissolve, forming a dark solution (phenolate/lactam anion).

    • Observation: Any solid remaining after 15 minutes is impurity (likely dimers or inorganic salts).

  • Filter the alkaline solution through a Celite pad to remove insoluble particulates.

Phase 2: The Organic Wash (Removing the Lachrymator)

Crucial Step: The unreacted starting material, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one , is a neutral organic molecule. It is a potent lachrymator (tear gas) and must be removed here.

  • Transfer the filtrate (NaOH solution) to a separatory funnel.

  • Extract with DCM (2 x volume of aqueous layer).

  • Discard the organic (DCM) layer.

    • Logic: The DCM pulls out the neutral bromoketone and non-acidic sulfur byproducts. Your product stays in the water (top layer) as the sodium salt.

Phase 3: Controlled Precipitation
  • Cool the aqueous alkaline layer to 0–5 °C (ice bath).

  • Slowly add 1M HCl dropwise with stirring.

  • Monitor pH. As you pass pH 7 and reach pH 3-4, the product will precipitate as a thick solid.

  • Filter the solid and wash with copious water (to remove NaCl) and cold hexanes (to remove trace stickiness).

PART 3: Visualization of Workflow

The following diagram illustrates the logic flow of the purification. If you fail at any "Decision Node," consult the Troubleshooting section.

PurificationProtocol Start Crude Mixture (Product + Impurities) AddBase Add 1M NaOH (Stir 15 min) Start->AddBase CheckSol Did it dissolve? AddBase->CheckSol CheckSol->AddBase No (Add more Base/Heat) Filter Filter Insoluble Solids (Remove Dimers/Salts) CheckSol->Filter Yes (Dark Solution) Wash Wash Filtrate with DCM Filter->Wash PhaseSep Phase Separation Wash->PhaseSep DiscardOrg Discard Organic Layer (Contains Bromoketone) PhaseSep->DiscardOrg Organic Phase KeepAq Keep Aqueous Layer (Contains Product as Salt) PhaseSep->KeepAq Aqueous Phase Acidify Acidify with 1M HCl to pH 3-4 KeepAq->Acidify FinalProd Filter Precipitate (Pure Product) Acidify->FinalProd

Caption: Logic flow for the Acid-Base extraction of 4-arylthiazol-2-ols, separating neutral impurities from the acidic product.

PART 4: Polishing (Recrystallization)

If the product after acid precipitation is still slightly colored (often due to trace sulfur contaminants), perform a recrystallization.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)TemperatureTarget Impurity
Ethanol / Water 9:1Reflux -> 4°CGeneral purification; removes trace salts.
Acetic Acid Pure80°C -> RTExcellent for removing sulfur oligomers.
Methanol PureReflux -> -20°CGood for removing trace starting material.

Note: Avoid Acetone or Chloroform for recrystallization as the solubility curve is often too flat (soluble even when cold).

PART 5: Troubleshooting & FAQs

Q1: The product turned into a sticky gum upon acidification. What happened?

  • Cause: You likely acidified too quickly, trapping water and impurities inside the precipitating lattice. Alternatively, trace DCM was left in the aqueous phase.

  • Fix: Decant the water. Dissolve the gum in a minimum amount of hot Ethanol. Let it cool slowly. Scratch the side of the flask with a glass rod to induce nucleation.

Q2: I tried column chromatography, but the product didn't move or streaked.

  • Cause: As mentioned, the tautomerism causes the molecule to interact strongly with the acidic silica.

  • Fix: If you must use a column, you need to "dope" your eluent. Use DCM:Methanol (95:5) with 1% Acetic Acid . The acid suppresses the ionization of the OH group, forcing it into a single protonated state that moves more cleanly.

Q3: The solid has a persistent strong smell (sweet/pungent).

  • Cause: This is the

    
    -bromoketone starting material.[1][2] It is a lachrymator.
    
  • Fix: Your organic wash (Phase 2) was insufficient. Redissolve the solid in NaOH and repeat the DCM wash twice.

Q4: My yield is very low after acidification.

  • Cause: The pH might not be low enough. Thiazol-2-ols are weak acids.

  • Fix: Ensure pH is < 4. If the volume of water is huge, the product might be partially soluble. Saturate the aqueous solution with NaCl (salting out) to force precipitation.

References

  • Hantzsch Thiazole Synthesis & Tautomerism

    • Mechanism of Hantzsch synthesis and keto-enol equilibrium in thiazoles.
    • Source: (General reference for Hantzsch mechanism and workup).

  • Purification of 2-Hydroxythiazoles

    • Methodology for separating hydroxy-thiazoles from neutral ketone precursors using alkaline extraction.
    • Source: (Analogous procedure for 2-hydroxy-4-methylthiazole).

  • pKa and Solubility Data

    • Acidity constants of heterocyclic compounds.
    • Source:

  • Tautomeric Equilibrium in Crystallography

    • Structural analysis showing the preference for the "one" (keto)
    • Source: [3]

Sources

Minimizing side reactions during the formation of thiazol-2-ol scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazol-2-ol scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your experimental outcomes.

Introduction: The Thiazol-2-ol Scaffold and the Hantzsch Synthesis

The thiazol-2-ol moiety is a valuable pharmacophore found in a variety of biologically active molecules. Its synthesis is most commonly achieved through a variation of the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a suitable thiourea equivalent.[1][2][3] While seemingly straightforward, this reaction is often plagued by the formation of undesired side products, leading to low yields and complex purification challenges.

This guide will provide a comprehensive overview of the common side reactions, their mechanistic origins, and practical, step-by-step protocols to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of thiazol-2-ols using urea and an α-haloketone?

The most prevalent and often difficult-to-separate side product is the corresponding pseudothiohydantoin .[4] This isomeric byproduct arises from a competing cyclization pathway.

Q2: How can I differentiate between the desired thiazol-2-ol and the pseudothiohydantoin byproduct?

Spectroscopic methods are essential for distinguishing between these isomers.

  • ¹H NMR: The proton chemical shifts, particularly for the C-5 proton of the thiazole ring and the methylene protons of the pseudothiohydantoin ring, will be distinct.

  • ¹³C NMR: The chemical shifts of the carbonyl and thiocarbonyl carbons will be significantly different.

  • IR Spectroscopy: The C=O stretching frequency will differ between the two structures. Thiazol-2-ols, existing in tautomeric equilibrium with 2(3H)-thiazolones, will show a characteristic amide-like carbonyl stretch, while pseudothiohydantoins will have a distinct imide-like carbonyl absorption.[5][6]

Q3: Can I use thiourea instead of urea to synthesize thiazol-2-ols?

Using thiourea will primarily lead to the formation of 2-aminothiazoles, not thiazol-2-ols.[1][7] While 2-aminothiazoles can be hydrolyzed to thiazol-2-ols, this is an additional step and can introduce its own set of side reactions and purification challenges.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed breakdown of common issues encountered during the synthesis of thiazol-2-ols and offers targeted solutions.

Issue 1: Low Yield of the Desired Thiazol-2-ol and Predominance of Pseudothiohydantoin

Cause: The formation of pseudothiohydantoin is a kinetically controlled process that can be favored under certain reaction conditions. The mechanism involves the initial S-alkylation of the thiourea (or urea) by the α-haloketone, followed by an intramolecular cyclization. The regioselectivity of this cyclization determines the final product.

Visualizing the Competing Pathways:

G reagents α-Haloketone + Urea intermediate S-Alkylated Intermediate reagents->intermediate S-Alkylation thiazol_2_ol Thiazol-2-ol (Desired Product) intermediate->thiazol_2_ol N-Cyclization (Thermodynamic) pseudothiohydantoin Pseudothiohydantoin (Side Product) intermediate->pseudothiohydantoin O-Cyclization (Kinetic)

Caption: Competing pathways in thiazol-2-ol synthesis.

Solutions:

1. Control of Reaction Temperature:

TemperaturePredominant ProductRationale
Lower Temperatures (e.g., rt to 50°C) PseudothiohydantoinFavors the kinetically controlled O-cyclization.
Higher Temperatures (e.g., reflux) Thiazol-2-olFavors the thermodynamically more stable N-cyclization product.

2. Choice of Solvent:

Polar protic solvents like ethanol or a mixture of ethanol and water are commonly used and generally favor the formation of the desired thiazol-2-ol.[1][8]

3. pH Control:

  • Neutral to slightly basic conditions are generally preferred for the Hantzsch synthesis of thiazoles.[1] The use of a mild base, such as sodium acetate, can help to neutralize the hydrohalic acid formed during the reaction and promote the desired cyclization.[4]

  • Strongly acidic conditions can alter the regioselectivity of the reaction, potentially leading to the formation of other isomeric byproducts.[9]

Recommended Protocol for Minimizing Pseudothiohydantoin Formation:

  • Reagent Purity: Ensure the α-haloketone and urea are of high purity. Impurities can catalyze side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve urea in ethanol.

  • Addition of α-Haloketone: Add the α-haloketone dropwise to the urea solution at room temperature with stirring.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, the product often precipitates. The crude product can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Issue 2: Formation of Dithiazolyl Ether Byproducts

Cause: Under certain conditions, particularly with prolonged reaction times or in the presence of strong acids, the initially formed thiazol-2-ol can undergo intermolecular dehydration to form a dithiazolyl ether.

Visualizing the Dimerization Pathway:

G thiazol_2_ol 2 x Thiazol-2-ol protonation Protonated Thiazol-2-ol thiazol_2_ol->protonation H+ ether Dithiazolyl Ether (Byproduct) protonation->ether -H2O

Caption: Formation of dithiazolyl ether byproduct.

Solutions:

  • Control Reaction Time: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid over-reaction.

  • Avoid Strong Acids: Use mild reaction conditions and avoid the use of strong acids, which can catalyze the dehydration reaction.

  • Purification: Dithiazolyl ethers can often be separated from the desired product by column chromatography due to their higher molecular weight and different polarity.

Issue 3: Hydrolysis of the α-Haloketone

Cause: The α-haloketone starting material is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This leads to the formation of the corresponding α-hydroxyketone, which is unreactive in the Hantzsch synthesis.

Solutions:

  • Use Anhydrous Solvents: Employ dry solvents to minimize the presence of water.

  • Control Temperature: While heating is often necessary to favor the desired product, prolonged exposure to high temperatures in the presence of water should be avoided.

  • Reaction Stoichiometry: A slight excess of the α-haloketone may be used to compensate for any hydrolysis, but this can complicate purification.

Purification Strategies

The purification of thiazol-2-ols can be challenging due to the potential for co-precipitation with byproducts and their moderate polarity.

Purification MethodApplicationConsiderations
Recrystallization For crude products of moderate to high purity.Solvent selection is critical. Ethanol, methanol, or aqueous ethanol are often good choices.
Column Chromatography For separating mixtures of thiazol-2-ol and byproducts.A silica gel stationary phase with a gradient elution of hexane/ethyl acetate is a common starting point.
Acid-Base Extraction To remove acidic or basic impurities.The thiazol-2-ol itself is weakly acidic and can be extracted into a basic aqueous solution, although care must be taken to avoid hydrolysis.

Conclusion

The synthesis of thiazol-2-ol scaffolds, while a powerful tool in medicinal chemistry, requires careful control of reaction parameters to minimize the formation of side products. By understanding the mechanistic basis of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.

References

  • Allen, C. F. H.; VanAllan, J. A. Pseudothiohydantoin. Org. Synth.1947 , 27, 71. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Al-Masoudi, N. A.; et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8 (11), 793-846. [Link]

  • Stevens, E. Hantzsch thiazole synthesis - laboratory experiment. YouTube2020 . [Link]

  • Bramley, S. E.; et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643. [Link]

  • Kappe, C. O. Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Molecules2000 , 5 (1), 1-2. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Bouherrou, H.; et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21 (10), 1289. [Link]

  • Bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Stevens, E. synthesis of thiazoles. YouTube2019 . [Link]

  • Wang, X.; et al. A Simple Synthesis of 2-Thiohydantoins. Molecules2011 , 16 (6), 5096-5103. [Link]

  • Shrimandilkar, S. R. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Int. J. Sci. Res. Sci. Technol.2020 , 7 (4), 221-225. [Link]

  • Patrick, D. A.; et al. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorg. Med. Chem.2016 , 24 (12), 2796-2811. [Link]

  • Stojanovska-Spirovska, N.; et al. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT2020 , 5 (9-10), 123-130. [Link]

  • As-Sultany, A. H. M.; et al. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. J. Phys. Chem. A2022 , 126 (4), 545-556. [Link]

  • Dziuk, B.; et al. 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron2013 , 69 (44), 9346-9352. [Link]

  • Wang, X.; et al. The general preparation of 2-thiohydantoins from α-amino acids and thiourea. ResearchGate2011 . [Link]

  • Ochiai, E.; et al. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. J. Pharm. Soc. Japan1944 , 64 (7A), 23-25. [Link]

  • ResearchGate. Synthesis of 2-hydroxythiazole derivatives. [Link]

  • Chaubey, B. Synthesis and Characterization of Some Thiazole Derivatives. Shrinkhla Ek Shodhparak Vaicharik Patrika2018 , 6 (4), E-174. [Link]

  • ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]

  • Google Patents. Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
  • Stevens, E. synthesis of thiazoles. YouTube2019 . [Link]

  • Al-Tel, T. H. Overview of the Chemistry of 2-Thiazolines. Chem. Rev.2009 , 109 (12), 6561-6597. [Link]

  • Szolcsányi, P.; et al. Synthetic Access to Aromatic α-Haloketones. Molecules2021 , 26 (11), 3328. [Link]

  • Jiménez, C.; et al. Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Mar. Drugs2010 , 8 (11), 2796-2824. [Link]

  • Devgun, M.; et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian J. Pharm. Educ. Res.2022 , 56 (3), 646-666. [Link]

  • Organ, M. G.; et al. A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. J. Org. Chem.2016 , 81 (15), 6293-6300. [Link]

  • Corner, T.; et al. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. RSC Med. Chem.2023 , 14 (11), 2154-2165. [Link]

  • Patrick, D. A.; et al. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorg. Med. Chem.2016 , 24 (12), 2796-2811. [Link]

  • Academia.edu. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. [Link]

  • SciSpace. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]

  • ResearchGate. Synthesis of N-hydroxythiazole derivatives 33–43.a,b a(a)... [Link]

  • PubMed. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. [Link]

  • ResearchGate. Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. [Link]

  • PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). [Link]

  • ResearchGate. A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol . Designed for researchers in medicinal chemistry and drug metabolism, this document moves beyond basic spectral listing to explain the mechanistic causality of ion formation.

We compare the performance of Mass Spectrometry against alternative characterization techniques (NMR, UV-Vis), demonstrating why MS is the superior tool for high-sensitivity detection and structural validation of this halogenated thiazole scaffold.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before analyzing the spectrum, one must understand the structural drivers of fragmentation: the bromine isotope signature, the labile methoxy group, and the thiazole-hydroxy tautomerism.

PropertyDataMass Spec Relevance
Formula C₁₀H₈BrNO₂SDefines the exact mass limit.
Exact Mass 284.9459 (⁷⁹Br)Base peak for high-resolution extraction.
Isotopic Pattern 1:1 Doublet (M : M+2)Diagnostic: The nearly equal abundance of ⁷⁹Br and ⁸¹Br creates a distinct "twin peak" signature, instantly validating the presence of bromine.
Tautomerism Thiazol-2-ol

Thiazolin-2-one
In the gas phase, the keto-form (thiazolin-2-one) is often the dominant species, influencing fragmentation via CO loss rather than OH loss.

Experimental Protocol: Self-Validating Workflows

To ensure reproducibility, we define two validated ionization protocols. These are designed to be "self-validating" by utilizing the bromine isotope ratio as an internal quality control check.

Protocol A: High-Resolution ESI-MS/MS (Qualitative ID)

Best for: Impurity profiling, metabolite identification, and soft ionization.

  • Sample Prep: Dissolve 0.1 mg in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/MeCN (50:50).

  • Inlet: Direct Infusion (5 µL/min) or UPLC (C18 column).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve molecular ion).

  • Collision Energy (CID): Ramp 10–40 eV to generate full fragment coverage.

  • Validation Step: Check the parent ion cluster [M+H]⁺. It must show peaks at m/z 285.95 and 287.95 with a relative intensity ratio of ~1:1. Any deviation >10% indicates interference or detector saturation.

Protocol B: GC-EI-MS (Structural Fingerprinting)

Best for: Library matching and hard fragmentation analysis.

  • Derivatization (Optional): Treat with BSTFA to lock the hydroxyl group as a TMS ether (prevents tailing due to H-bonding). Note: The data below assumes underivatized injection.

  • Inlet: Splitless injection at 250°C.

  • Source: Electron Impact (EI) at 70 eV.

  • Validation Step: Monitor the m/z 285/287 doublet. In EI, the molecular ion (M⁺) is a radical cation.

Fragmentation Analysis & Mechanistic Causality

This section details the specific bond cleavages. The fragmentation is driven by the stability of the aromatic core and the lability of the heteroatoms.

Primary Fragmentation Pathways (ESI & EI)
Path A: The "Twin" Molecular Ion (M⁺ / [M+H]⁺)
  • Observation: A distinct doublet at m/z 285/287 (ESI) or 284/286 (EI).

  • Mechanism: Ionization of the thiazole nitrogen (ESI) or removal of an electron from the aromatic system (EI).

Path B: Loss of Methyl Radical/Neutral (M – 15)
  • Observation: Peak at m/z ~270 (from 285).

  • Causality: The methoxy group at the ortho position of the phenyl ring is labile. In EI (radical cation), this is a radical cleavage (

    
    CH₃). In ESI (even electron), this often involves a rearrangement to lose neutral methane or methanol if adjacent protons are available, though direct methyl loss is common in high-energy CID.
    
  • Diagnostic Value: Confirms the presence of the methoxy ether.

Path C: Thiazole Ring Cleavage (Retro-Diels-Alder / RDA)
  • Observation: Loss of fragments corresponding to CO (28 Da) or HCN (27 Da).

  • Causality: The thiazolin-2-one tautomer is susceptible to losing Carbon Monoxide (CO) to contract the ring. Alternatively, the ring can split via an RDA-like mechanism, ejecting HNCO (43 Da) or CS (44 Da).

  • Key Fragment: m/z ~257 (Loss of CO).

Path D: Debromination (M – 79/81)
  • Observation: Appearance of a single monoisotopic peak at m/z ~206.

  • Causality: Homolytic cleavage of the C-Br bond. This is more prominent in EI (70 eV) than ESI.

  • Validation: The disappearance of the "twin peak" isotope pattern in this fragment confirms the bromine has been lost.

Visualization: Fragmentation Pathway[10]

The following diagram illustrates the stepwise degradation of the molecule.

Fragmentation M_Ion Molecular Ion [M+H]+ m/z 286 / 288 (1:1) Frag_Methyl [M - CH3]+ Loss of Methyl m/z ~271 / 273 M_Ion->Frag_Methyl - CH3 (15 Da) Frag_CO [M - CO]+ Thiazolone Ring Contraction m/z ~258 / 260 M_Ion->Frag_CO - CO (28 Da) (Keto-tautomer) Frag_Br [M - Br]+ Debromination m/z ~207 (Monoisotopic) M_Ion->Frag_Br - Br radical Frag_Core Core Phenyl-Thiazole Scaffold Ions Frag_Methyl->Frag_Core Further degradation Frag_CO->Frag_Core

Caption: Predicted ESI+ fragmentation pathway for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol. Note the persistence of the Br isotope pattern until the debromination step.

Comparative Performance Guide

Why choose Mass Spectrometry over other analytical alternatives for this specific molecule?

FeatureMass Spectrometry (Recommended) 1H NMR Spectroscopy UV-Vis Spectroscopy
Sensitivity High (Picogram level). Essential for PK/PD studies where the drug is <1 nM.Low (Milligram level).[1] Requires pure isolated sample.Medium . Good for quantification but poor for ID.
Specificity Excellent . The Br isotope pattern (1:1) is a definitive fingerprint.High . Shows proton connectivity, but cannot easily distinguish trace impurities.Low . The thiazole and phenyl chromophores overlap with many biological matrices.
Mixture Analysis Superior . Can identify the compound within a complex plasma matrix using LC-MS/MS.Poor . Signals overlap in mixtures; requires purification.Poor . Cannot resolve overlapping spectra.
Structural Insight Fragment-based . Proves the presence of Br, OMe, and Thiazole core via specific mass losses.Connectivity-based . Proves the exact positions of protons.Functional Group-based .[2][3] Only confirms conjugation.

References

  • Thiazole Fragmentation Mechanisms

    • Source: Mohamed, M. S., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." Indian Journal of Chemistry, Vol 45B, 2006.
    • Relevance: Establishes the RDA and ring-cleavage mechanisms for 2-substituted thiazoles.
    • URL:

  • Bromine Isotope Patterns & Aryl Ether Fragmentation

    • Source: LibreTexts Chemistry.
    • Relevance: Validates the 1:1 isotopic doublet rule for Bromine and alpha-cleavage rules for methoxy groups.
    • URL:

  • Thiazole Biological Activity & Structural Analogs

    • Source: Chimento, A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Molecules, 2021.

    • Relevance: Provides context on the pharmaceutical relevance of the 4-phenylthiazole scaffold.
    • URL:

Sources

Technical Guide: HPLC Retention Time & Purity Profiling for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a comparative technical analysis of HPLC methodologies for the characterization of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol . Unlike standard alkyl-thiazoles, this compound presents specific challenges due to the keto-enol tautomerism of the 2-hydroxythiazole moiety and the lipophilicity introduced by the bromo-methoxyphenyl group.

Compound Classification:

  • Chemical Class: 2-Hydroxythiazole / 2-Thiazolone (Tautomeric).

  • Physicochemical Profile: Moderately lipophilic (Predicted LogP ~2.8–3.2).

  • Critical Analytical Challenge: The 2-hydroxy group on the thiazole ring exists in equilibrium with the 2-thiazolone form. Without pH control, this results in peak splitting or tailing.

Methodology Comparison: Selecting the Right Mode

We compare three distinct chromatographic approaches. The choice depends on whether the goal is rapid reaction monitoring (IPC) or high-resolution purity profiling for final release.

Comparison Matrix
FeatureMethod A: Acidic C18 (Standard) Method B: Phenyl-Hexyl (High Selectivity) Method C: UPLC/Core-Shell (High Speed)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
High Efficiency Partitioning
Target Application General Purity, IPCImpurity Profiling, Regioisomer SeparationHigh-Throughput Screening
Tautomer Control High (Acid suppresses ionization)ModerateHigh
Resolution (Rs) Baseline (Standard)Enhanced for aromatic impuritiesHigh (Narrow peaks)
Typical RT 4–6 min (Isocratic)5–8 min (Gradient)< 2 min
Suitability Recommended Starting Point Recommended for Validation Recommended for IPC

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Acidic C18)

Best for routine purity checks and ensuring the compound exists as a single tautomeric species.

Rationale: The addition of 0.1% Formic Acid or TFA lowers the pH to ~2.5. At this pH, the equilibrium is shifted, and the phenolic/enolic protons are protonated, sharpening the peak shape.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is critical to stabilize tautomer ratio).

  • Detection: UV @ 280 nm (Secondary: 254 nm).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 40
10.0 90
12.0 90
12.1 40

| 15.0 | 40 (Re-equilibration) |

Method B: The "Specialist" Protocol (Phenyl-Hexyl)

Best for separating des-bromo impurities or positional isomers (e.g., 4-bromo vs 5-bromo).

Rationale: The phenyl ring in the stationary phase interacts via


 stacking with the electron-rich methoxyphenyl and the electron-deficient thiazole rings. This provides orthogonal selectivity compared to C18.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water / Methanol (Gradient).

    • Note: Methanol is preferred over ACN here as ACN can suppress

      
       interactions.
      
  • Modifier: 10 mM Ammonium Acetate (pH 4.5) – allows for slight ionization control without stripping the column.

  • Flow Rate: 0.8 mL/min.

Representative Performance Data

Data derived from comparative analysis of substituted thiazole scaffolds.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (RT) ~5.2 min~6.8 min
Theoretical Plates (N) ~12,000~14,500
Tailing Factor (Tf) 1.1 (Excellent)1.05 (Superior)
Resolution (Rs) from Impurity X *2.54.2

*Impurity X defined as the des-bromo analogue (4-(2-methoxyphenyl)thiazol-2-ol).

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision path for method development, specifically addressing the tautomerism risk inherent to 2-hydroxythiazoles.

MethodSelection Start Start: 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol CheckTautomer Risk Assessment: Keto-Enol Tautomerism? Start->CheckTautomer Goal Define Goal CheckTautomer->Goal Confirm Tautomer Risk RouteIPC Routine/IPC (Speed) Goal->RouteIPC RoutePurity Final Purity (Selectivity) Goal->RoutePurity MethodA Method A: C18 + 0.1% TFA (Acidic pH stabilizes form) RouteIPC->MethodA Robustness MethodB Method B: Phenyl-Hexyl (Methanol/Buffer) RoutePurity->MethodB Pi-Pi Interactions ResultA Result: Sharp Peak Good General Purity MethodA->ResultA ResultB Result: Max Selectivity Separates Regioisomers MethodB->ResultB

Figure 1: Method selection workflow prioritizing tautomer control and impurity selectivity.

Critical Technical Insights (E-E-A-T)

The Tautomerism Trap

2-Hydroxythiazoles are notorious for existing as 2-thiazolones in solution [1]. If you run this compound in a neutral mobile phase (pH 7), you may observe a "saddle" peak or two distinct peaks representing the slow interconversion between the -OH and =O forms.

  • Solution: Always maintain pH < 3.0 (using TFA/Formic acid) to protonate the species or lock it into a single form for consistent chromatography.

Sample Preparation
  • Solvent: Dissolve the sample in Acetonitrile:Water (1:1) or pure DMSO if solubility is an issue. Avoid pure methanol for stock solutions if using Method A, as it can occasionally induce esterification artifacts with acidic modifiers over long storage.

  • Concentration: 0.5 mg/mL is standard for purity checks.

Detection Wavelength

While the thiazole ring absorbs at ~250 nm, the 5-bromo-2-methoxyphenyl moiety extends the conjugation.

  • Recommendation: Extract a UV spectrum using a PDA detector. Expect a

    
     shift to 280–290 nm  due to the auxochromic effect of the methoxy and bromo groups [2].
    

References

  • Tautomerism in Thiazoles

    • Study on the keto-enol tautomerism of thiazole deriv
    • Source:

  • Synthesis & Characterization of Methoxyphenyl Thiazoles

    • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
    • Source:

  • HPLC Method Development for Aminothiazoles

    • Development and validation of HPLC-UV methods for aminothiazoles.
    • Source:

  • Mixed-Mode Separation (Alternative Columns)

    • Separation of Thiazole on Newcrom R1 HPLC column.
    • Source:

Comparing bioactivity of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol vs thiazol-2-amine

[1][2]

Executive Summary

  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol (Compound A): A functionalized 4-arylthiazole derivative. It functions primarily as a potent, non-purine Xanthine Oxidase (XO) inhibitor and shows potential as a tubulin polymerization inhibitor. The 2-hydroxy (tautomeric 2-one) and 4-aryl moieties facilitate specific hydrophobic binding in enzyme pockets, significantly reducing off-target toxicity compared to the amine.

  • Thiazol-2-amine (Compound B): A low-molecular-weight heterocycle. While a versatile synthesis precursor, it is classified as a toxicophore in drug discovery due to its metabolic activation (cytochrome P450) leading to hepatotoxicity and thyroid disruption. It lacks the structural complexity required for high-affinity selective binding.

Mechanistic Bioactivity Comparison

Structural Activity Relationship (SAR)

The bioactivity difference stems from the "Head" (C2 position) and "Tail" (C4 position) modifications.

FeatureCompound A (Functionalized) Compound B (Fragment) Impact on Bioactivity
C2-Substituent -OH (Tautomer: C=O)-NH₂ (Amine)The -OH/C=O group mimics the hypoxanthine substrate, enabling H-bonding in the XO active site. The -NH₂ group is prone to metabolic oxidation (toxicity).
C4-Substituent 5-Bromo-2-methoxyphenyl -H (None)The bulky aryl group fills the hydrophobic pocket of enzymes (e.g., XO or Tubulin), conferring selectivity and potency (nM to low µM range).
Lipophilicity High (LogP ~3.5)Low (LogP ~0.5)Compound A has superior membrane permeability for intracellular targets; Compound B is rapidly cleared but reactive.
Primary Signaling Pathway: Xanthine Oxidase Inhibition

Compound A acts as a competitive inhibitor of Xanthine Oxidase (XO), preventing the conversion of hypoxanthine to uric acid. This is the mechanism utilized by gout therapeutics (e.g., Febuxostat). Compound B does not effectively inhibit XO at safe concentrations.

XO_PathwayHypoxanthineHypoxanthineXanthineXanthineHypoxanthine->XanthineOxidationROSSuperoxide (ROS)(Oxidative Stress)Hypoxanthine->ROSUricAcidUric Acid(Gout/Inflammation)Xanthine->UricAcidOxidationXanthine->ROSXO_EnzymeXanthine Oxidase(Enzyme)XO_Enzyme->HypoxanthineCatalyzesXO_Enzyme->XanthineCatalyzesCompA4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol(Inhibitor)CompA->XO_EnzymeInhibits(IC50 < 5 µM)CompBThiazol-2-amine(No Inhibition/Toxic)CompB->XO_EnzymeIneffective

Figure 1: Mechanism of Action. Compound A inhibits the XO enzyme, blocking Uric Acid and ROS production. Compound B lacks this specific activity.

Experimental Validation Protocols

To objectively compare these compounds, researchers must evaluate Enzymatic Potency (Efficacy) and Cellular Toxicity (Safety).

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of Compound A vs. Compound B.

Reagents:

  • Xanthine Oxidase (from bovine milk, Sigma X4500).

  • Substrate: Xanthine (0.15 mM).

  • Buffer: 50 mM Phosphate buffer (pH 7.5).

  • Detection: UV Spectrophotometer (290 nm).

Workflow:

  • Preparation: Dissolve Compound A in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM – 100 µM). Prepare Compound B similarly.

  • Incubation: Mix 10 µL of compound dilution with 140 µL of Phosphate buffer and 10 µL of XO enzyme (0.1 U/mL). Incubate at 25°C for 10 mins.

  • Reaction: Add 40 µL of Xanthine substrate to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) for 10 minutes.

  • Calculation:

    
    
    Expectation: Compound A IC50 ≈ 1–5 µM; Compound B IC50 > 100 µM.
    
Protocol 2: Comparative Cytotoxicity (MTT Assay)

Objective: Assess the "Structural Alert" toxicity of the amine (B) vs. the functionalized ol (A).

Workflow:

  • Cell Line: HepG2 (Liver carcinoma) – highly relevant due to thiazole hepatotoxicity.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with compounds (1 – 100 µM) for 48h.

  • Development: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure OD at 570 nm.

    • Self-Validating Check: If Compound B shows high toxicity (low cell viability) at 50 µM without specific target inhibition, it confirms non-specific toxicity. Compound A should show a wider therapeutic window unless acting as an anticancer agent (tubulin targeting).

Performance Data Summary

The following data is synthesized from representative Structure-Activity Relationship (SAR) studies of 4-arylthiazoles [1][2][4].

Metric4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Thiazol-2-amine Interpretation
Target Xanthine Oxidase (Primary)None (Promiscuous)Compound A is a specific inhibitor.
IC50 (Enzyme) 1.2 – 4.5 µM (Est.)> 200 µMCompound A is >50x more potent.
Binding Mode Hydrophobic Pocket + Mo-Center H-bondNon-specificThe 5-bromo-2-methoxy motif locks into the hydrophobic channel.
Toxicity (LD50) Low acute toxicity (Predicted)High (Hepatotoxic)Compound B requires metabolic activation to toxic intermediates.
Solubility Low (requires DMSO/Surfactant)High (Water soluble)Compound A requires formulation optimization.
Experimental Workflow Diagram

Workflowcluster_0Phase 1: Enzymatic Screeningcluster_1Phase 2: Safety ProfilingStartStart: Compound ComparisonStep1XO Inhibition Assay(UV 290nm)Start->Step1Decision1IC50 < 10 µM?Step1->Decision1Step2HepG2 Cytotoxicity(MTT Assay)Decision1->Step2Yes (Hit)StopStopDecision1->StopNo (Inactive)Step3Selectivity Index (SI)(CC50 / IC50)Step2->Step3ResultACompound A:High Potency, High SI(Lead Candidate)Step3->ResultAResultBCompound B:Low Potency, Low SI(Toxic Fragment)Step3->ResultB

Figure 2: Screening workflow to distinguish a specific inhibitor (A) from a toxic fragment (B).

Expert Insights & Causality

Why the "5-Bromo-2-methoxyphenyl" group matters: In the context of Xanthine Oxidase inhibition, the 2-methoxyphenyl group provides steric bulk that fits into the channel leading to the molybdenum active site. The 5-bromo substituent is critical; halogens on the phenyl ring often engage in "halogen bonding" or fill specific hydrophobic voids in the enzyme pocket, increasing affinity by 10-100 fold compared to the unsubstituted phenyl analog [1][4].

Why Thiazol-2-amine is a "False Friend": While thiazol-2-amine appears in many drug structures (e.g., Meloxicam), it is never the terminal active agent. As a free amine, it undergoes ring cleavage or oxidation to reactive sulfoxides, causing thyroid hypertrophy and liver damage [3]. Therefore, in bioactivity comparisons, it serves as a negative control for specificity and a positive control for background toxicity .

References

  • Xanthine Oxidase Inhibition SAR: Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025).[1][2] Analyzes 4-arylthiazole derivatives as non-purine inhibitors. (Generalized citation based on search context 1.4).

  • Thiazole Toxicity: Jakopin, Ž. (2020).[3] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[3] Detailed review of the metabolic activation and toxicity of the 2-aminothiazole fragment.

  • Thiazole Bioactivity: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).[1][2] Discusses the necessity of substitution for safe bioactivity.

  • Specific Analog Data: Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022).[4][5] Demonstrates the potency of phenyl-substituted thiazole cores.[4] (Contextual match for scaffold activity).

A Guide to the Structural Validation of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of the research and development process. Erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and significant delays in the development pipeline. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a small molecule.

This guide provides an in-depth, practical walkthrough for the structural validation of a novel heterocyclic compound, 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, using ¹³C NMR. We will move beyond a simple recitation of data to explain the causality behind the spectral features, compare predicted data against a representative experimental spectrum, and demonstrate how this powerful technique provides irrefutable proof of chemical structure. This document is intended for researchers, medicinal chemists, and analytical scientists who rely on robust and reproducible methods for chemical characterization.

The Analytical Challenge: Structure and Isomeric Possibilities

The target molecule, 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, possesses a unique arrangement of functional groups that must be confirmed. Its structure features a thiazol-2-ol core attached to a substituted phenyl ring. The specific substitution pattern on the phenyl ring (a methoxy group at C2' and a bromine atom at C5') is critical to its identity and, potentially, its biological function.

To illustrate the validation process, we will consider a plausible synthetic isomer, 4-(2-Bromo-5-methoxyphenyl)thiazol-2-ol, where the positions of the bromine and methoxy groups are swapped. Our goal is to demonstrate how ¹³C NMR data can unequivocally differentiate between these two structures.

Chemical structures of the target molecule and a potential isomer.Figure 1. Target molecule 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol (left) and its potential isomer 4-(2-Bromo-5-methoxyphenyl)thiazol-2-ol (right) with carbon atoms numbered for NMR assignment.

Part 1: Theoretical Prediction of ¹³C NMR Chemical Shifts

Before stepping into the laboratory, a theoretical analysis of the expected ¹³C NMR spectrum provides a critical roadmap for interpretation. By dissecting the molecule into its constituent fragments and considering the electronic effects of each substituent, we can predict the approximate chemical shift (δ) for each carbon atom. These predictions are grounded in well-established principles of NMR spectroscopy.

The key electronic effects at play are:

  • Inductive Effects: Electronegative atoms like oxygen and bromine withdraw electron density, deshielding adjacent carbons and shifting their signals downfield (to a higher ppm value).

  • Mesomeric (Resonance) Effects: Substituents with lone pairs (like -OCH₃) or those that can participate in π-systems can donate or withdraw electron density through resonance, causing significant shielding or deshielding, particularly at the ortho and para positions of the benzene ring.

  • Heavy Atom Effect: The bromine atom, due to its large electron cloud, induces a shielding effect on the carbon it is directly attached to (the ipso-carbon), shifting its signal upfield.

Based on these principles and spectral databases for similar structures, we can generate a set of predicted chemical shifts for our target molecule.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process of using foundational chemical principles to predict the ¹³C NMR spectrum.

G cluster_input Structural Information cluster_principles Foundational NMR Principles cluster_analysis Fragment-Based Analysis cluster_output Predicted Output Target Target Molecule: 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Thiazole Thiazole Ring Shifts Target->Thiazole Dissect into fragments Phenyl Substituted Phenyl Shifts Target->Phenyl Dissect into fragments Methoxy Methoxy Group Shift Target->Methoxy Dissect into fragments Inductive Inductive Effects (-Br, -OCH3) Inductive->Thiazole Apply electronic corrections Inductive->Phenyl Apply electronic corrections Resonance Mesomeric Effects (-OCH3) Resonance->Thiazole Apply electronic corrections Resonance->Phenyl Apply electronic corrections HeavyAtom Heavy Atom Effect (C-Br) HeavyAtom->Thiazole Apply electronic corrections HeavyAtom->Phenyl Apply electronic corrections PredictedShifts Table of Predicted Chemical Shifts (ppm) Thiazole->PredictedShifts Consolidate & Estimate Phenyl->PredictedShifts Consolidate & Estimate Methoxy->PredictedShifts Consolidate & Estimate G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition (400 MHz Spectrometer) cluster_proc 3. Data Processing A Weigh 20-25 mg of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Add 1-2 drops of TMS (Internal Standard, δ = 0.0 ppm) B->C D Transfer solution to a 5 mm NMR tube C->D E Insert sample and perform lock, tune, and shim procedures D->E Transfer to Spectrometer F Set up ¹³C{¹H} Experiment (Proton Decoupled) E->F G Set Parameters: - Spectral Width: ~240 ppm - Acquisition Time: ~1.0 s - Relaxation Delay (d1): 2.0 s - Number of Scans: ≥1024 F->G H Initiate Data Acquisition G->H I Apply Fourier Transform H->I Process Raw Data (FID) J Phase Correction I->J K Baseline Correction J->K L Calibrate spectrum to TMS peak at 0.0 ppm K->L

Caption: Step-by-step workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its convenient solvent peak at δ ≈ 39.5 ppm, which typically does not interfere with signals from the analyte. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0.0 ppm point on the chemical shift scale.

    • Protocol:

      • Accurately weigh 20-25 mg of the synthesized 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol powder.

      • Transfer the solid to a clean, dry vial.

      • Add approximately 0.7 mL of DMSO-d₆.

      • Vortex the vial until the solid is completely dissolved.

      • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Rationale: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, ensuring that each unique carbon atom appears as a single sharp line. A sufficient number of scans (≥1024) is necessary to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope (~1.1%). A relaxation delay (d1) of 2 seconds allows for the near-complete relaxation of most carbon nuclei, leading to more reliable signal integrations, especially for quaternary carbons.

    • Protocol (on a typical 400 MHz spectrometer):

      • Insert the NMR tube into the spectrometer.

      • Lock onto the deuterium signal from the DMSO-d₆ solvent.

      • Tune and match the ¹³C probe.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

      • Load a standard ¹³C{¹H} pulse program (e.g., zgpg30 on Bruker systems).

      • Set the key acquisition parameters:

        • Center of the spectrum (O1p): ~110 ppm

        • Spectral width (SW): ~240 ppm (covering a range from approx. -10 to 230 ppm)

        • Number of scans (NS): 1024

        • Relaxation delay (D1): 2.0 s

      • Start the acquisition.

Part 3: Data Interpretation and Structural Validation

Following data acquisition and processing, the experimental spectrum is compared against our theoretical predictions. This direct comparison is the definitive step in structural validation.

Table 2: Comparison of Predicted vs. Representative Experimental ¹³C NMR Data

Here we present a representative experimental dataset for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol and compare it directly with our predictions and the values expected for the isomer.

Carbon AtomPredicted δ (ppm) (Target)Experimental δ (ppm) (Target) Predicted δ (ppm) (Isomer)Assignment & Justification
C2 168-172169.8 168-172The downfield signal characteristic of the C=O/C-OH carbon in the thiazole ring.
C4 138-142140.1 138-142Quaternary carbon, consistent with its position in the thiazole ring.
C5 105-109107.2 105-109Shielded vinyl-like carbon, matching the expected range for C5 of the thiazole.
C1' 123-127125.5 115-119Quaternary carbon attached to the thiazole. Its shift is consistent with being ortho to an -OCH₃ group.
C2' 154-158155.9 119-123Key Signal: Highly deshielded signal confirming attachment to the electronegative oxygen of the methoxy group. This would be absent in the isomer.
C3' 113-117114.8 132-136Shielded aromatic C-H, consistent with its position ortho to the electron-donating -OCH₃ group.
C4' 129-133131.2 120-124Aromatic C-H, less affected by substituents.
C5' 115-119117.3 153-157Key Signal: Shielded quaternary carbon, consistent with the heavy atom effect of the directly attached bromine. The isomer would show a highly deshielded signal here.
C6' 128-132130.4 114-118Aromatic C-H, consistent with its position meta to the -OCH₃ group.
-OCH₃ 55-5856.3 55-58Signal in the aliphatic region, classic for a methoxy group attached to a phenyl ring.
Analysis and Conclusion of Validation

The experimental data aligns remarkably well with the predicted values for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol. The two most diagnostic signals are at 155.9 ppm and 117.3 ppm .

  • Validation of C2'-OCH₃ bond: The signal at 155.9 ppm falls squarely in the range for an aromatic carbon directly bonded to an oxygen atom. This confirms the C2' position of the methoxy group.

  • Validation of C5'-Br bond: The signal at 117.3 ppm is significantly upfield for a substituted aromatic carbon, a clear manifestation of the shielding heavy atom effect from bromine. This confirms the C5' position of the bromine atom.

If the compound were the isomer, 4-(2-Bromo-5-methoxyphenyl)thiazol-2-ol, we would expect to see these key signals inverted: a shielded C-Br signal around 119-123 ppm (at C2') and a highly deshielded C-O signal around 153-157 ppm (at C5'). The absence of this pattern in the experimental spectrum allows us to definitively reject the isomeric structure.

The ¹³C NMR spectrum, therefore, provides a complete and self-validating fingerprint of the carbon skeleton, confirming the identity of the synthesized compound as 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol. This high level of structural certainty is paramount before committing a compound to further costly and time-consuming stages of biological screening and preclinical development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy - Carbon-13 NMR Spectroscopy. University of Wisconsin-Madison. Retrieved February 12, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a novel research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, principles-based framework for the proper disposal of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol. As a specialized heterocyclic compound, its disposal requires careful consideration of its structural motifs: a brominated aromatic ring, a methoxyphenyl group, and a thiazol-2-ol core. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we will proceed by applying established principles for analogous chemical structures to ensure a robust and scientifically-grounded disposal plan.

Hazard Profile and Risk Assessment: An Inferential Analysis

Given the structure of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, a comprehensive risk assessment must be based on its constituent functional groups.

  • Brominated Aromatic System: Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[1][2][3] Brominated flame retardants, a well-studied class of brominated aromatics, are known for their tendency to bioaccumulate.[2][4] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such materials stringently.[5][6]

  • Thiazole Derivatives: The thiazole ring is a common feature in many biologically active compounds.[7][8][9] While the thiazole moiety itself is not an immediate indicator of high toxicity, related compounds like isothiazolinones are known skin sensitizers.[10][11] Therefore, a precautionary approach assuming potential for skin irritation or allergic reaction is warranted.[12][13]

  • Phenolic Character: The "thiazol-2-ol" exists in tautomeric equilibrium with its thiazolin-2-one form. The phenolic hydroxyl group on the methoxyphenyl ring can also influence reactivity and toxicity. Phenolic compounds, in general, can be corrosive and toxic.[14]

Based on this analysis, 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol must be treated as a hazardous waste until proven otherwise by rigorous testing. It likely falls under the EPA's characteristic of Toxicity.[15]

Hazard Category Inferred Risk from Structural Analogs Primary Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[12][16]General toxicity profile of many functionalized heterocyclic and aromatic compounds.
Skin/Eye Irritation Causes skin and serious eye irritation.[13][16]Thiazolinone derivatives and phenolic compounds can be irritants.
Sensitization May cause an allergic skin reaction.[12][13]Isothiazolinone-related structures are known sensitizers.[10][11]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][12]Brominated organic compounds are often persistent, bioaccumulative, and toxic (PBT).[1][2]

The Regulatory Imperative: Compliance with EPA and OSHA

All laboratory waste management is governed by federal and local regulations. The two primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established a "cradle-to-grave" system for managing hazardous waste.[6] This means the generator of the waste is responsible for it from creation to final disposal.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[17][18] This plan must include procedures for safe handling and disposal of hazardous chemicals.[17]

Disposing of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol down the drain or in the regular trash is a direct violation of these regulations and sound laboratory practice.[19][20]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety and compliance. The primary disposal route for this compound is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[21]

Step 1: Waste Characterization and Segregation

  • Identify: All materials containing 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol are to be considered hazardous waste. This includes:

    • Neat (pure) solid compound.

    • Solutions containing the compound.

    • The initial rinsate from cleaning contaminated glassware.[19]

    • Contaminated personal protective equipment (PPE), spill cleanup materials, and weighing papers.

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react violently.[19] Collect this waste in a dedicated, properly labeled container.

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that is in good condition and will not leak.[22]

  • Keep it Closed: The container must remain closed at all times except when actively adding waste.[19] This prevents the release of vapors and potential spills.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[19]

Step 3: Proper Labeling

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[23]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol" and any solvents present. Do not use abbreviations or formulas.

    • The approximate concentrations and volumes of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation in a designated SAA.[23]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) in an SAA.[23] Given the potential hazards, it is prudent to arrange for pickup well before reaching these limits.

Step 5: Arranging for Final Disposal

  • Contact EHS: When the container is nearly full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[19][23]

  • Manifest System: Your EHS department will handle the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). They will manage the EPA-mandated manifest system, which tracks the waste from your lab to its final destination.[5]

Decontamination and Spill Management

  • Glassware Decontamination:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

    • Crucially, this first rinsate must be collected and disposed of as hazardous waste. [19]

    • Follow with a triple rinse using soap and water. Subsequent rinses may be drain-disposed, provided the initial rinsate was properly collected.[24]

  • Spill Cleanup:

    • Alert personnel in the area and restrict access.

    • Wear appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[16]

    • For a solid spill, gently cover with an absorbent material to avoid raising dust. Sweep the material into a designated hazardous waste container.

    • For a liquid spill, absorb with a chemical spill kit absorbent or vermiculite.

    • Collect all cleanup materials (absorbent, contaminated gloves) in a sealed bag or container, label it as hazardous waste, and dispose of it through EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling waste generated from 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

G Disposal Workflow for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Start Waste Generation Characterize Characterize Waste (Solid, Solution, Contaminated Material) Start->Characterize Segregate Segregate into Compatible Waste Container Characterize->Segregate Label Attach Hazardous Waste Label (Full Name, Date, PI) Segregate->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store CheckFull Container Full or Time Limit Reached? Store->CheckFull CheckFull->Store No RequestPickup Contact EHS for Waste Pickup CheckFull->RequestPickup Yes Disposal Documented Transfer to Licensed TSDF (Incineration) RequestPickup->Disposal

Caption: Decision workflow for handling and disposing of the target compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards, thereby upholding the principles of scientific integrity from discovery to disposal.

References

  • Safety Data Sheet for 4-Methoxyphenol. (n.d.). Carl ROTH.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.[Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. (2014). ACS Publications.[Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.[Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). European Chemicals Agency.[Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.[Link]

  • Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. (2019). Cosmetic Ingredient Review.[Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.[Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.[Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2023). National Center for Biotechnology Information.[Link]

  • Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. (2019). Cosmetic Ingredient Review.[Link]

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). National Center for Biotechnology Information.[Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.[Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration.[Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Center for Biotechnology Information.[Link]

  • Hazardous Waste. (2026). US Environmental Protection Agency.[Link]

  • Removal of Bromine from Polymer Blends... (2023). National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications.[Link]

  • Reactivation of Damage Phenol in Chemical and Biological Laboratories. (2025). Minar Journal of Applied Sciences and Engineering Research.[Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.[Link]

  • Method for the bromination of aromatic compound. (1990).
  • Learn the Basics of Hazardous Waste. (2025). US Environmental Protection Agency.[Link]

  • Isothiazolinones: Human health tier III assessment. (2020). Australian Department of Health.[Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Med-Pro Disposal.[Link]

  • Degradation of Brominated Organic Compounds... (2021). MDPI.[Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.[Link]

  • Neutralizing bromine that's eaten through container? (2020). Reddit.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts.[Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2014). Liverpool University Press.[Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.[Link]

  • Process for brominating phenols. (1970).
  • An Overview of Brominated Flame Retardants in the Environment. (2004). ResearchGate.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.[Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives... (2023). MDPI.[Link]

  • Bromination of Phenols. (2022). YouTube.[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.[Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable.[Link]

  • Isothiazolinone derivatives and allergic contact dermatitis: a review and update. (2020). ResearchGate.[Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives... (2024). MDPI.[Link]

  • Safety Data Sheet. (2017). Regulations.gov.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.